molecular formula C18H20ClN3O3S B2778762 N-(4-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2320382-10-1

N-(4-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2778762
CAS RN: 2320382-10-1
M. Wt: 393.89
InChI Key: IQFBBSUAZWMNSS-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O3S and its molecular weight is 393.89. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research into related compounds, such as pyrazole derivatives, focuses on their interaction with specific receptors, like the CB1 cannabinoid receptor. For example, studies have used molecular orbital methods and 3D-quantitative structure-activity relationship (QSAR) models to understand the binding interactions and pharmacophore models for cannabinoid receptors, highlighting the importance of structural features for receptor binding and activity (Shim et al., 2002).

Synthesis and Characterization

The synthesis and spectral characterization of novel pyrazole derivatives are critical for expanding the chemical space of potential therapeutic agents. Research in this area includes the development of novel synthetic routes, spectral characterization (FT-IR, NMR, MS, UV-visible spectra), and X-ray crystal structure studies. These studies provide valuable information on the molecular structure, stability, and potential interactions of these compounds (Kumara et al., 2018).

Biological Activity

Compounds with a pyrazole core have been evaluated for various biological activities, including cytotoxicity against cancer cells, anti-inflammatory, and analgesic effects. This area of research is vital for identifying new therapeutic agents and understanding the biological mechanisms underlying their activity. For example, some pyrazole derivatives have been synthesized and tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for anticancer applications (Hassan et al., 2014).

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-11-9-12(19)5-6-15(11)20-18(23)17-14-3-2-4-16(14)21-22(17)13-7-8-26(24,25)10-13/h5-6,9,13H,2-4,7-8,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFBBSUAZWMNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

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